molecular formula C27H26FNO5 B11617703 Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11617703
M. Wt: 463.5 g/mol
InChI Key: JSMIYSANCKIMND-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine ring, and a naphthofuran core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (commonly referred to as compound 4550-6126) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H26FNO5C_{27}H_{26}FNO_5. Its structure features a naphtho[1,2-b]furan core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC27H26FNO5
IUPAC NameThis compound
SMILESCCOC(c1c(C)oc(c2ccccc22)c1c(C(c(cc1)ccc1F)N1CCOCC1)c2O)=O
InChI KeyMDL Number (MFCD)

Antiviral Properties

Research has indicated that compounds with similar naphtho[1,2-b]furan structures exhibit significant antiviral activity. For instance, a related compound was reported to have an IC50 value of 0.686 µM against the hepatitis C virus (HCV) in human liver-derived cell lines . This suggests that this compound may possess similar antiviral properties.

Antidepressant Effects

The compound's structural components, particularly the morpholine moiety, have been associated with antidepressant activity. Compounds containing morpholine derivatives have shown efficacy as selective serotonin receptor antagonists, which are crucial in treating depression . This indicates a potential pathway for the compound's application in mood disorders.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study highlighted the regioselective synthesis of naphtho[1,2-b]furan derivatives and their biological evaluation. It was found that these compounds had a broad spectrum of biological activities including antimicrobial and anticancer effects .
  • Mechanistic Studies : Another investigation into related compounds revealed that they act on multiple pathways including COX inhibition and NF-kB signaling, which are relevant in inflammation and cancer progression . These findings suggest that this compound may also influence these pathways.
  • In Vitro Studies : Various in vitro assays have been conducted on naphtho[1,2-b]furan derivatives to assess their cytotoxicity against different cancer cell lines. These studies often utilize cell viability assays such as MTT or XTT to quantify the effects .

Properties

Molecular Formula

C27H26FNO5

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H26FNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3

InChI Key

JSMIYSANCKIMND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)F)N5CCOCC5)C

Origin of Product

United States

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